molecular formula C8H8N2O B1289868 7-Methyl-1H-indazol-5-ol CAS No. 478841-61-1

7-Methyl-1H-indazol-5-ol

Cat. No. B1289868
CAS RN: 478841-61-1
M. Wt: 148.16 g/mol
InChI Key: MVBZFNRZRZEZRW-UHFFFAOYSA-N
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Description

“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .


Chemical Reactions Analysis

Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It’s a core component of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Indazole-containing heterocyclic compounds have shown a wide variety of medicinal applications, including antimicrobial activities . They have been found to have moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anticancer Activity

Indazole derivatives have been studied for their potential as anticancer agents . They can inhibit the growth of cancer cells and have the potential to be used in cancer treatment.

Antidepressant Activity

Indazole-containing compounds have also been used as antidepressants . They can help in managing depression by balancing chemicals in the brain that affect mood and emotions.

Anti-inflammatory Activity

Indazole derivatives have shown anti-inflammatory activities . They can help in reducing inflammation and swelling.

Antibacterial Activity

Indazole-containing compounds have been found to have antibacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Synthesis of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, making them a valuable resource in drug development .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . Additionally, more studies are needed to explore the specific mechanisms of action of different indazole derivatives .

properties

IUPAC Name

7-methyl-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZFNRZRZEZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629065
Record name 7-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478841-61-1
Record name 7-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2N-aqueous lithium hydroxide solution (3.7 ml, 7.4 mmol) was added to a solution of (1-acetyl-7-methyl-1H-indazol-5-yl)acetate (850 mg, 3.66 mmol) in methanol-tetrahydrofuran (1:1, 7.4 ml), and the resulting mixture was stirred at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was poured into the reaction solution, followed by extraction with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and then distilled under reduced pressure to remove the solvent. The residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=100:3) to obtain 7-methyl-1H-indazol-5-ol (505 mg, 93%).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
(1-acetyl-7-methyl-1H-indazol-5-yl)acetate
Quantity
850 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
7.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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